
Corynomycolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corynomycolic acid is a thirty-two membered mycolic acid consisting of 3-hydroxystearic acid having a tetradecyl group at the 2-position. It is a mycolic acid and a 3-hydroxy fatty acid.
Aplicaciones Científicas De Investigación
Biosynthesis and Structure
- Corynomycolic acid, a lipid from Corynebacterium species, has a unique biosynthesis process, involving the condensation of two molecules of palmitic acid (Gastambide-Odier & Lederer, 1959).
- Structural studies of corynomycolic acids from different Corynebacterium strains reveal diverse compositions and characteristics (Welby-Gieusse, Lanéelle, & Asselineau, 1970).
Role in Bacterial Physiology and Adaptation
- This compound is involved in the regulation of outer membrane lipid composition, especially under stress conditions like temperature variations in Corynebacterineae (Méniche et al., 2009).
- Mutagenesis studies in Corynebacterium matruchotii link this compound to specific membrane transporters, showing its role in bacterial lipid transport and membrane structure (Wang, Hayes, Vestling, & Takayama, 2006).
Applications in Biotechnology and Research
- This compound-containing glycolipids can activate specific pattern recognition receptors like Mincle, indicating potential applications in immunological studies and vaccine development (van der Peet, Gunawan, Torigoe, Yamasaki, & Williams, 2015).
- The synthesis of hybrid corynomycolic acids and their application in forming monolayers highlight their potential as biosurfactants in industrial and environmental applications (Kawase, Sumida, & Oida, 2015).
This compound in Microbial Identification and Analysis
- High-performance liquid chromatography of corynomycolic acids offers a reliable method for the identification of Corynebacterium species and related organisms (de Briel, Couderc, Riegel, Gallion, Langs, & Jehl, 1992).
Propiedades
Fórmula molecular |
C32H64O3 |
|---|---|
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
3-hydroxy-2-tetradecyloctadecanoic acid |
InChI |
InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(34)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31,33H,3-29H2,1-2H3,(H,34,35) |
Clave InChI |
CUEQHYJSSUSIFI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |
Sinónimos |
corynomycolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


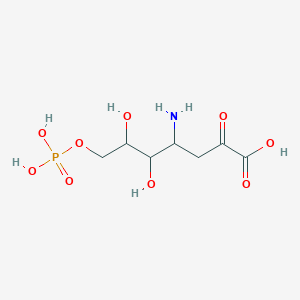

![Benzene, 1-[(4-butylphenyl)ethynyl]-4-propyl-](/img/structure/B1254078.png)



![(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254088.png)
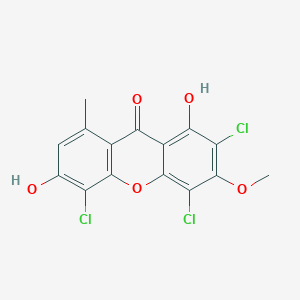
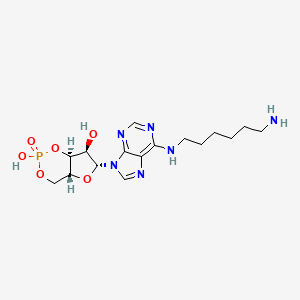
![[(1S,2S,3R,5R,6S,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B1254091.png)

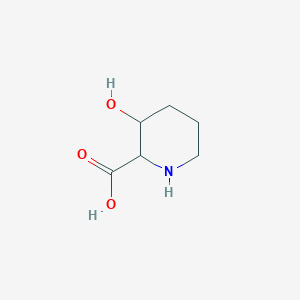
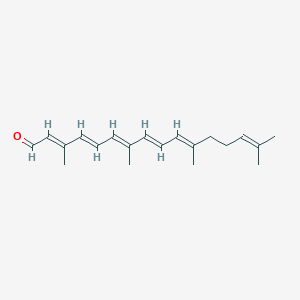
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1254096.png)
